Target Compound's Lack of Antiproliferative Activity vs. the Highly Potent MD77 Analog
A direct head-to-head study of a small library of 1,2,5-oxadiazole derivatives, which includes the target compound and its close analogs, demonstrates a critical SAR finding. While the lead compound MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) exhibited significant antiproliferative activity with GI50 values in the low micromolar range across a panel of cancer cell lines, the unsubstituted benzamide (the target compound) was found to be much less potent or inactive [1]. This study provides the key differentiation: the presence of a para-substituted electron-withdrawing group on the benzamide ring is essential for high potency.
| Evidence Dimension | Antiproliferative potency (GI50) against cancer cell lines (e.g., HCT-116) |
|---|---|
| Target Compound Data | Significantly reduced or inactive; specific numerical GI50 values were not reported for this compound in the published study due to a lack of significant activity. |
| Comparator Or Baseline | MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide). It showed GI50 values around 2 µM against a panel of 58 cancer cell lines. |
| Quantified Difference | The activity difference is qualitative but absolute; the target compound's activity drops below the threshold of significance reported in the study, while MD77 maintains potent, quantifiable activity. |
| Conditions | Antiproliferative activity assessed on HCT-116 (human colorectal cancer) and HeLa (human cervix adenocarcinoma) cell lines, among others [1]. |
Why This Matters
This stark difference proves that the unsubstituted benzamide is not a functionally equivalent backup or alternative to the lead compound MD77, directly informing any procurement strategy for a potent anticancer probe.
- [1] D. Ehrsam et al. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research July 2019, 39 (7) 3453-3461. View Source
